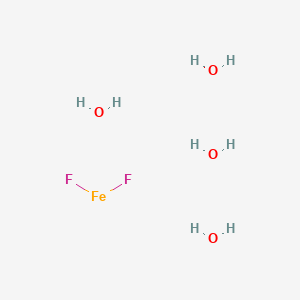

Iron(II) fluoride tetrahydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

difluoroiron;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVUQQQYUHMEQEX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.F[Fe]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2FeH8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13940-89-1 | |

| Record name | Iron(II) fluoride tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Research on Hydrated Iron Fluorides

The study of hydrated iron fluorides is part of the broader history of fluoride (B91410) chemistry, which saw significant developments in the 20th century with the rise of applications like water fluoridation. nih.gov Early research into iron fluorides focused on the synthesis and characterization of both anhydrous and hydrated forms. The tetrahydrate, FeF₂·4H₂O, can be prepared by dissolving iron metal in warm hydrofluoric acid and then precipitating the compound with the addition of ethanol (B145695). wikipedia.org

Investigations into the broader family of hydrated iron fluorides revealed a variety of compounds with different hydration states and mixed valencies. For instance, research confirmed the existence of a mixed-valent iron fluoride hydrate, Fe₂F₅·7H₂O. rsc.orgacs.org Thermal analysis of this heptahydrate showed it loses water at 75°C in a nitrogen atmosphere to form a dihydrate, Fe₂F₅·2H₂O. rsc.org Further heating leads to dehydration and the formation of previously unreported phases along with the constituent compounds, iron(II) fluoride (FeF₂) and iron(III) fluoride (FeF₃). rsc.org

Studies also explored the crystallization of different hydrated forms, such as the two crystallographic modifications of iron(III) fluoride trihydrate, α-FeF₃·3H₂O and β-FeF₃·3H₂O. researchgate.net These forms were distinguished by their different Mössbauer parameters and magnetic susceptibility behaviors. researchgate.net The evolution of research has also led to the synthesis and characterization of novel mixed metal fluoride hydrates, indicating a continuous expansion of this class of compounds. mdpi.com The synthesis of layered hybrid iron fluorides using organic templates represents a more recent development in the field, showcasing the ongoing efforts to create new materials with unique structures and properties. mdpi.com

Significance of Iron Ii Fluoride Tetrahydrate in Contemporary Inorganic Chemistry and Materials Science

Iron(II) fluoride (B91410) tetrahydrate is a compound of considerable importance in modern chemical research, bridging the fields of inorganic chemistry and materials science. Its significance stems from its unique structural features and reactivity. The compound exists in two polymorphic forms, rhombohedral and hexagonal, with the iron(II) center featuring a high-spin octahedral coordination geometry. wikipedia.org

In inorganic and organic chemistry, iron(II) fluoride and its hydrated form are recognized for their catalytic activity. studfile.netchemimpex.com Iron(II) fluoride tetrahydrate has shown catalytic potential in cross-coupling reactions, a fundamental process in organic synthesis. thieme-connect.com It is also used as a precursor for other chemical syntheses. For example, iron(II) chloride tetrahydrate, a related compound, is used to prepare iron(II) complexes for applications in ethylene (B1197577) polymerization catalysis. researchgate.net

In materials science, FeF₂ has been extensively investigated as a high-potential cathode material for lithium-ion batteries. wikipedia.org Unlike conventional cathode materials that rely on intercalation, iron fluorides operate through a conversion mechanism, which can result in higher energy densities. wikipedia.org This has spurred research into the phase evolution and morphological transformations of FeF₂ during lithiation and delithiation cycles. wikipedia.org Its magnetic properties are also of significant interest; it exhibits antiferromagnetic ordering at low temperatures, making it a model system for studying magnetic interactions. wikipedia.org Furthermore, fluoride compounds in general have diverse applications, including oil refining, etching, and the manufacture of pharmaceuticals and ceramics. americanelements.comamericanelements.com

Table 1: Physical and Chemical Properties of Iron(II) Fluoride and its Tetrahydrate

| Property | Iron(II) Fluoride (Anhydrous) | This compound |

|---|---|---|

| Chemical Formula | FeF₂ wikipedia.org | FeF₂·4H₂O wikipedia.org |

| Molar Mass | 93.84 g/mol wikipedia.org | 165.90 g/mol studfile.net |

| Appearance | White crystalline solid wikipedia.org | White crystalline solid wikipedia.org |

| Crystal Structure | Tetragonal (Rutile type) wikipedia.orgstudfile.net | Rhombohedral/Hexagonal wikipedia.org |

| Density | 4.09 g/cm³ wikipedia.orgstudfile.net | 2.20 g/cm³ wikipedia.orgstudfile.net |

| Melting Point | 970 °C wikipedia.org | Decomposes at ~100 °C studfile.net |

| Boiling Point | 1100 °C wikipedia.orgchemicalbook.com | N/A |

| Solubility | Slightly soluble in water; insoluble in ethanol (B145695), ether studfile.netchemicalbook.com | Very slightly soluble in water; dissolves in dilute HF studfile.net |

Scope and Research Objectives for Iron Ii Fluoride Tetrahydrate Investigations

Solution-Based Precipitation Techniques

Solution-based precipitation is a primary method for synthesizing this compound, offering control over purity and crystal morphology. These techniques generally involve the dissolution of an iron source in a fluoride-containing solution, followed by controlled precipitation.

Dissolution-Recrystallization Pathways from Hydrofluoric Acid Solutions

A common and direct route to synthesize this compound involves dissolving metallic iron or anhydrous iron(II) fluoride in aqueous hydrofluoric acid (HF). studfile.netchemdad.com The reaction is typically performed in HF-resistant containers, such as those made of polytetrafluoroethylene (PTFE), due to the corrosive nature of hydrofluoric acid. Following the dissolution of the iron source, the tetrahydrate is crystallized by the slow evaporation of the solution. The resulting product is slightly soluble in water and dilute hydrofluoric acid, presenting as a pale green solution. wikipedia.org

The crystallization temperature plays a crucial role in the resulting polymorphic form of FeF₂·4H₂O. X-ray diffraction studies have confirmed that crystallization at 25°C predominantly yields the rhombohedral polymorph, whereas the hexagonal form is more likely to be produced at temperatures between 0°C and 10°C. This compound can exist in two polymorphic forms: a rhombohedral structure and a more stable hexagonal structure.

Influence of Solvent Additives on Crystallization Morphology and Purity

The addition of certain solvents can significantly influence the crystallization process, affecting both the morphology and purity of the final product. Ethanol (B145695) is a frequently used additive to induce precipitation from the hydrofluoric acid solution. wikipedia.orgchemicalforums.com After dissolving iron in warm hydrated hydrofluoric acid, the addition of ethanol facilitates the precipitation of this compound. wikipedia.orgchemicalforums.com

The use of ethanol as a precipitating agent in a direct synthesis method involving hydrofluoric acid can yield a product with a purity of 92-95%. This method is considered to have a low equipment cost. The table below compares different synthesis methods, highlighting the impact on purity and yield.

| Method | Yield (%) | Purity (%) | Oxygen (ppm) | Equipment Cost |

| Direct HF + Ethanol | 85–90 | 92–95 | 150–200 | Low |

| H₂/HF Purification | 78–82 | 99.5 | 80–100 | High |

| Anhydrous Hydration | 90–93 | 97–98 | 120–150 | Moderate |

| Electrochemical | 95–98 | 99.8 | <50 | Very High |

This table provides a comparative analysis of different synthesis methods for this compound, detailing typical yields, purities, oxygen content, and relative equipment costs.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods offer alternative routes for the synthesis of iron-based fluorides, including hydrated forms. These techniques involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures within a sealed vessel, such as an autoclave. csic.es

A solvothermal route has been developed to produce iron-based fluoride nanostructures with controlled morphology and composition. rsc.org In one example, iron(III) nitrate (B79036) nonahydrate is dissolved in absolute ethanol, which is then mixed with a solution of hydrofluoric acid in ethanol. rsc.org This mixture is kept at 60°C for 10 hours in an oven to produce nanowires of FeF₂·4H₂O. rsc.org The resulting nanowires are then collected by centrifugation and washed. rsc.org

Similarly, hydrothermal synthesis has been employed to create novel hybrid iron fluorides. For instance, a new two-dimensional iron fluoride, Fe₃F₈(H₂O)₂₂, was prepared under hydrothermal conditions. iaea.org Solvothermal synthesis has also been utilized to prepare iron fluoride materials from a mixture of FeF₂ and FeF₃ in the presence of hydrofluoric acid, an organic molecule, and ethanol. csic.es These methods highlight the versatility of hydrothermal and solvothermal techniques in producing a variety of iron fluoride structures.

Electrochemical Synthesis Routes for Hydrated Iron Fluorides

Electrochemical synthesis presents a rapid and efficient method for producing hydrated iron fluorides. This technique can utilize low-concentration hydrofluoric acid as the fluorine source and inexpensive carbon steel as the iron source. researchgate.net By controlling parameters such as current density, it is possible to obtain submicron structured hydrated iron fluorides with varying grain sizes. researchgate.net

Research has demonstrated the successful synthesis of hydrated iron fluoride with mixed valence cations (Fe³⁺F₈·2H₂O) via an electrolytic route. researchgate.net This method is notable for its speed and use of readily available starting materials. researchgate.net The electrochemical approach offers high purity (99.8%) and very low oxygen content (<50 ppm), although it is associated with a very high equipment cost.

Solid-State Precursor Transformation and Anhydrous Conversion Pathways

This compound can be converted to its anhydrous form, FeF₂, through thermal dehydration. Thermogravimetric analysis indicates that the dehydration process occurs in stages, with the complete removal of water to form anhydrous FeF₂ happening above 200°C. Specifically, heating FeF₂·4H₂O leads to the formation of the dihydrate, FeF₂·2H₂O, at around 100°C, which then converts to the anhydrous form at higher temperatures.

The anhydrous FeF₂ can, in turn, be used as a precursor to synthesize the tetrahydrate through controlled hydration under specific humidity conditions. This reversible transformation is a key aspect of the solid-state chemistry of iron(II) fluoride. Furthermore, solid-state reactions are employed in the synthesis of anhydrous FeF₂ itself, for example, by passing hydrogen fluoride gas over iron at high temperatures or by reducing iron(III) fluoride with hydrogen. studfile.net

Valorization of Industrial By-products for this compound Synthesis

A promising and environmentally conscious approach to synthesizing iron fluorides involves the utilization of industrial by-products, particularly spent pickling liquors from the stainless steel industry. rsc.orgresearchgate.net These liquors are rich in iron and hydrofluoric acid, making them a viable precursor for iron fluoride production. rsc.orgresearchgate.net

One study demonstrated a process for treating acidic wastewater containing high concentrations of fluoride by coupling zero-valent iron (ZVI) with calcium hydroxide (B78521). researchgate.net This process involves the in-situ growth of a porous FeF₂·4H₂O shell on the surface of the ZVI, which aids in fluoride removal. researchgate.net Another investigation focused on the synthesis of ferric fluoride (FeF₃) from recycled pickling liquor, which involves the initial production of a hydrated form, β-FeF₃·3H₂O, followed by dehydration. rsc.orgresearchgate.net While this research focuses on FeF₃, the underlying principle of using iron- and fluoride-rich industrial waste streams is applicable to the synthesis of FeF₂·4H₂O, presenting a pathway for more sustainable and economical production. The recovery of metals from these liquors has been explored through various precipitation methods. researchgate.net

Polymorphism and Structural Diversity of Hydrated Iron(II) Fluorides

This compound is known to exist in at least two polymorphic forms, which are distinct crystalline structures of the same chemical compound. wikiwand.com This structural diversity is a key aspect of its solid-state chemistry. The iron(II) cation in the tetrahydrate is characterized by an octahedral coordination geometry, being surrounded by four water molecules and two fluoride anions.

The two primary polymorphs of this compound are the rhombohedral and hexagonal forms. wikiwand.com The formation of a specific polymorph can be influenced by the crystallization temperature. For instance, the rhombohedral form tends to dominate when crystallization occurs at 25°C, whereas the hexagonal structure is more likely to form at lower temperatures, between 0–10°C. The hexagonal crystals of the tetrahydrate have a reported density of 2.20 g/cm³. studfile.net

A notable feature of the rhombohedral form of this compound is the presence of inherent structural disorder. wikiwand.com This disorder arises from the positional ambiguity of the oxygen and fluorine atoms within the crystal lattice. This intrinsic disorder is a shared characteristic with the isostructural compound zinc fluoride tetrahydrate (ZnF₂·4H₂O), which also exhibits residual entropy at absolute zero due to this atomic positional disorder.

Advanced X-ray Diffraction Studies

X-ray diffraction (XRD) is a fundamental technique for the structural analysis of crystalline materials like this compound. It provides crucial information about the crystal structure, phase purity, and unit cell dimensions.

Single-crystal X-ray diffraction (SC-XRD) is an indispensable method for the precise determination of the three-dimensional atomic arrangement within a crystal. hzdr.de This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions. hzdr.de For a compound like this compound, SC-XRD can elucidate the exact coordinates of the iron, fluorine, and oxygen atoms in both the rhombohedral and hexagonal polymorphs, providing a detailed picture of their respective crystal structures. The analysis of single-crystal diffraction data is essential for understanding the nature of the structural disorder present in the rhombohedral form. ugr.esugr.es

Powder X-ray diffraction (PXRD) is a powerful tool for identifying crystalline phases and assessing the purity of a sample. sci-hub.seresearchgate.net In the context of this compound, PXRD is used to distinguish between the rhombohedral and hexagonal polymorphs and to detect the presence of any impurities. The Rietveld refinement method is a sophisticated analytical technique applied to powder diffraction data. mdpi-res.com It involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of unit cell parameters, atomic positions, and other structural details. mdpi-res.com This method is particularly valuable for studying materials with structural complexities, such as the disordered rhombohedral phase of this compound.

Neutron Diffraction Investigations for Hydrogen Atom Localization and Magnetic Ordering

Neutron diffraction offers unique advantages over X-ray diffraction, particularly in the localization of light atoms like hydrogen and in the study of magnetic structures. aps.orgresearchgate.net

For hydrated compounds like this compound, determining the precise positions of hydrogen atoms in the water molecules is crucial for a complete structural description, including the hydrogen bonding network. researchgate.net Neutron diffraction is the most effective technique for this purpose due to the relatively large scattering cross-section of hydrogen for neutrons. aps.org

Local Structure Probing by Pair Distribution Function (PDF) Analysis

The investigation of the local atomic arrangement in materials, especially those with inherent disorder, benefits significantly from techniques that go beyond conventional crystallography. Pair Distribution Function (PDF) analysis is a powerful method for studying local structure, providing information about interatomic distances regardless of whether the material is crystalline or amorphous. epj-conferences.org This technique is based on the Fourier transform of total scattering data obtained from X-ray or neutron diffraction experiments. epj-conferences.org The resulting PDF, or G(r), is a real-space function that describes the probability of finding two atoms separated by a distance r.

While specific PDF studies focusing exclusively on this compound are not extensively documented in the provided literature, the application of this technique to closely related iron fluorides, such as anhydrous iron(II) fluoride (FeF₂) and iron(III) fluoride (FeF₃), particularly in the context of battery materials research, demonstrates its utility. nih.govresearchgate.net In these studies, PDF analysis, often combined with X-ray diffraction (XRD) and solid-state NMR, has been instrumental in characterizing the structural transformations that occur at the local level during electrochemical processes like lithiation. nih.govresearchgate.net

For this compound, which is known to exist in a disordered rhombohedral form, PDF analysis would be an ideal tool to probe the specifics of this disorder. iucr.org The structure of this polymorph is described as an assemblage of discrete Fe(H₂O)₄F₂ octahedral groups that are randomly oriented. iucr.org A PDF analysis could provide precise, quantitative data on the bond lengths within these octahedra and the distances between them.

Table 1: Potential Insights from PDF Analysis of this compound

| Interatomic Pair | Expected Distance (Å) | Information Gained |

| Fe–O/Fe–F | ~1.96 iucr.org | Provides the average and distribution of bond lengths within the Fe(H₂O)₄F₂ octahedra, revealing any distortion from ideal geometry. |

| O–O / O–F / F–F | Varies | Defines the geometry of the coordination octahedron and the nature of the local disorder. |

| Fe–Fe | Varies | Gives information on the separation between adjacent octahedral units, clarifying how they are connected through hydrogen bonds. |

| O–H···F | ~2.52 - 2.67 iucr.org | Elucidates the specific distances and geometry of the hydrogen bonding network that links the discrete octahedral groups. |

The peaks in the PDF correspond to the distances between pairs of atoms. epj-conferences.org By analyzing the position and intensity of these peaks, one can build a detailed model of the local coordination environment, even when long-range crystalline order is limited. epj-conferences.org For FeF₂·4H₂O, this would allow for a more nuanced understanding of the random orientation of the water and fluoride ligands and the hydrogen-bonding network that connects the octahedral units. iucr.org

Theoretical Crystallographic Predictions and Structure Validation

The validation of the crystal structure of this compound is primarily established through experimental diffraction techniques, which are then complemented and further understood through theoretical modeling.

Experimental Structure Validation:

The existence of two polymorphs of FeF₂·4H₂O, one rhombohedral and one hexagonal, has been confirmed by X-ray diffraction (XRD). iucr.orgwikipedia.org A detailed single-crystal XRD study by Penfold and Taylor determined the structure of the disordered rhombohedral form. iucr.org They established that the structure consists of discrete [Fe(H₂O)₄F₂] octahedral groups. iucr.org A key finding was the disordered nature of the ligands, where the water molecules and fluoride ions are randomly distributed over twelve possible sites around the iron atom. iucr.org This fundamental structural information is validated by ignition analysis, confirming the composition as FeF₂·4H₂O. iucr.org

Further validation and characterization come from other techniques. Mössbauer spectroscopy is used to probe the local coordination environment and confirm the +2 oxidation state of the iron ion. Low-temperature neutron diffraction has been employed to study the antiferromagnetic ordering of the compound. wikipedia.org

Table 2: Crystallographic Data for Disordered Rhombohedral this compound iucr.org

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R-3m |

| Hexagonal Cell Dimension (a) | 9.50 Å |

| Hexagonal Cell Dimension (c) | 4.82 Å |

| Fe-X Distance (X = ½O + ½F) | 1.955 ± 0.007 Å |

| Hydrogen Bond Lengths | 2.52 Å and 2.67 Å |

Theoretical Predictions:

Theoretical models are employed to understand the relationship between the known crystal structure and the material's physical properties, such as its magnetic behavior. The microscopic spin Hamiltonian (MSH) approach is one such theoretical framework used for FeF₂·4H₂O. researchgate.net This model predicts magnetic properties, like the zero-field splitting (ZFS) parameters, based on the crystallographic data. researchgate.net

The MSH theory expresses measurable magnetic parameters in terms of microscopic parameters, including spin-orbit coupling constants and the crystal-field energy levels, which are directly related to the local geometry of the ligand coordination around the Fe²⁺ ion. researchgate.net By performing these calculations for the known orthorhombic sites of the Fe²⁺ ions in FeF₂·4H₂O, theoretical values for the ZFS and Zeeman parameters can be generated. researchgate.net These theoretical predictions can then be compared with experimental data from techniques like Electron Magnetic Resonance (EMR). A close match between the theoretical predictions and experimental results serves as a powerful validation of the structural and electronic model of the compound. researchgate.net

Spectroscopic and Spectrometric Characterization of Electronic and Vibrational States

Mössbauer Spectroscopy for Iron Oxidation State and Local Environment Analysis

Mössbauer spectroscopy serves as a powerful tool for probing the local environment and oxidation state of the iron nucleus in FeF₂·4H₂O. This technique relies on the resonant absorption of gamma rays by ⁵⁷Fe nuclei, providing information about the hyperfine interactions between the nucleus and its surrounding electrons. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

For high-spin iron(II) compounds like iron(II) fluoride (B91410) tetrahydrate, the isomer shift typically falls within the range of 0.6 to 1.4 mm/s at room temperature, relative to metallic α-Fe. researchgate.net This parameter is sensitive to the s-electron density at the nucleus, which is influenced by the oxidation state and the covalency of the iron-ligand bonds. The observed isomer shift for FeF₂·4H₂O confirms the +2 oxidation state of the iron atom.

Quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and a non-spherically symmetric electric field gradient (EFG) at the nucleus. In FeF₂·4H₂O, the iron(II) ion is in a distorted octahedral environment, coordinated to two fluoride ions and four water molecules, leading to a significant EFG and a distinct quadrupole splitting in the Mössbauer spectrum. wikipedia.org The magnitude of the quadrupole splitting provides insights into the symmetry of the local coordination sphere.

| Parameter | Typical Value for High-Spin Fe(II) | Significance for Iron(II) Fluoride Tetrahydrate |

| Isomer Shift (δ) | 0.6 - 1.4 mm/s (relative to α-Fe) | Confirms the +2 oxidation state of iron. |

| Quadrupole Splitting (ΔE_Q) | Non-zero | Indicates a distorted local coordination environment around the iron ion. |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the molecular vibrations within the crystal lattice of this compound.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations of Hydration and Ligand Coordination

FTIR spectroscopy is particularly sensitive to the vibrational modes of the water molecules and the iron-fluorine bonds within the compound. The coordination of water molecules to the iron(II) center and their involvement in hydrogen bonding within the crystal lattice give rise to characteristic absorption bands.

The infrared spectrum of FeF₂·4H₂O displays bands corresponding to the stretching and bending vibrations of the coordinated water molecules. The O-H stretching vibrations typically appear in the high-frequency region of the spectrum. The librational modes of coordinated water, which are restricted rotational motions, are also observable and provide information about the strength of the water-metal bond and hydrogen bonding interactions. cdnsciencepub.commdpi.com The Fe-F stretching vibrations are expected at lower frequencies, and their position is indicative of the nature of the iron-fluoride bond.

Raman Spectroscopic Studies of Lattice Vibrations and Molecular Modes

Raman spectroscopy complements FTIR by providing information on different vibrational modes, particularly those involving symmetric vibrations and lattice phonons. In the context of FeF₂·4H₂O, Raman spectra can reveal the vibrational modes of the [Fe(H₂O)₄F₂] octahedral units and the lattice vibrations of the crystal as a whole. scispace.comcsic.es

The low-frequency region of the Raman spectrum is dominated by lattice modes, which correspond to the collective motions of the ions in the crystal lattice. aps.orgaps.org Analysis of these modes can provide insights into the crystal structure and the forces between the constituent ions. The internal vibrational modes of the coordinated water molecules and the Fe-F stretching modes are also observable in the Raman spectrum and can be used to further characterize the local coordination environment of the iron(II) ion.

| Spectroscopic Technique | Vibrational Modes Probed in FeF₂·4H₂O | Information Gained |

| FTIR Spectroscopy | O-H stretching and bending of coordinated water, Water librational modes, Fe-F stretching | Confirms hydration, details of water coordination and hydrogen bonding, nature of the iron-fluoride bond. cdnsciencepub.commdpi.com |

| Raman Spectroscopy | [Fe(H₂O)₄F₂] octahedral unit vibrations, Lattice phonons, Symmetric Fe-F stretching | Insights into the crystal structure, inter-ionic forces, and the symmetry of the coordination sphere. scispace.comcsic.esaps.orgaps.org |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within the iron(II) ion, offering insights into its d-orbital energies and coordination environment.

UV-Visible Spectroscopy for Electronic Transitions and Coordination Environment

The UV-Visible spectrum of this compound is characteristic of a high-spin d⁶ iron(II) ion in an octahedral or distorted octahedral environment. The spectrum typically shows a broad, weak absorption band in the visible or near-infrared region, which is assigned to the spin-allowed d-d transition, specifically from the t₂g to the e_g set of d-orbitals (⁵T₂g → ⁵E_g). mdpi.comuni-regensburg.de

The position and intensity of this absorption band are sensitive to the ligand field strength and the geometry of the coordination sphere. acs.orgrsc.org For FeF₂·4H₂O, the presence of both fluoride and water ligands creates a specific ligand field environment that determines the energy of this electronic transition. A comparative study with related compounds like FeCl₂·4H₂O and FeSiF₆·6H₂O suggests that the Fe atom in FeF₂·4H₂O is surrounded by a distorted trans-octahedral arrangement of four water molecules and two fluoride ions. kisti.re.kr

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the elements present in the near-surface region of a material. For this compound, XPS can be used to confirm the presence of iron, fluorine, and oxygen (from the water molecules) and to determine their respective chemical states.

The Fe 2p spectrum is of particular interest. The binding energy of the Fe 2p₃/₂ peak for Fe(II) compounds is distinct from that of Fe(III) compounds, allowing for the determination of the iron oxidation state. surfacesciencewestern.com For FeF₂, the Fe 2p₃/₂ peak is expected around 710.2 eV. researchgate.net The spectrum may also exhibit multiplet splitting and shake-up satellite peaks, which are characteristic of high-spin iron compounds and can provide further information about the electronic structure. surfacesciencewestern.com The F 1s and O 1s spectra provide information about the fluoride and water environments, respectively.

| Spectroscopic Technique | Information Probed | Key Findings for this compound |

| UV-Visible Spectroscopy | d-d electronic transitions | A broad absorption band in the visible/near-IR region confirms a high-spin d⁶ configuration in a distorted octahedral environment. mdpi.comuni-regensburg.dekisti.re.kr |

| X-ray Photoelectron Spectroscopy (XPS) | Core-level electron binding energies | Confirms the +2 oxidation state of iron and provides information on the surface composition and chemical environment of Fe, F, and O. surfacesciencewestern.comresearchgate.net |

Advanced Spectroscopic Probes of Electronic Structure and Spin States

The electronic structure and spin states of this compound and related compounds have been interrogated using a variety of sophisticated spectroscopic methods. These techniques are essential for understanding the material's magnetic ordering, collective magnetic excitations, and its response to optical stimulation.

Magnetic Susceptibility and Heat Capacity Measurements for Antiferromagnetic Ordering

Magnetic susceptibility and heat capacity measurements are fundamental in characterizing the magnetic order of a material. For the iron(II) fluoride system, these methods have been crucial in identifying its transition to an antiferromagnetic state at low temperatures.

Paramagnetic substances, which possess unpaired electrons, typically exhibit a positive magnetic susceptibility that is inversely proportional to temperature. fizika.si The molar magnetic susceptibility (χm) for anhydrous iron(II) fluoride (FeF₂) has been reported as +9500 x 10⁻⁶ cm³/mol at room temperature. fizika.siwikipedia.org

Heat capacity measurements are particularly effective at detecting phase transitions. A sharp, lambda-type peak in the heat capacity curve as a function of temperature is a hallmark of a second-order phase transition, such as the onset of antiferromagnetic ordering at the Néel temperature (Tɴ). researchgate.net For anhydrous FeF₂, heat capacity measurements reveal a transition at 78.3 K, corresponding to the ordering of its antiferromagnetic state. wikipedia.org

While data specific to this compound (FeF₂·4H₂O) is not as prevalent in the literature, extensive studies on the analogous compound, iron(II) chloride tetrahydrate (FeCl₂·4H₂O), provide valuable insight. Heat capacity measurements on polycrystalline FeCl₂·4H₂O show a distinct lambda-type peak at a Néel temperature of 1.097 ± 0.003 K. researchgate.netarizona.edu Magnetic susceptibility measurements on both powder and single crystal samples of FeCl₂·4H₂O confirm its transition to an antiferromagnetic state at approximately 1 K. dtic.mil Given the structural similarities, this suggests the Néel temperature for FeF₂·4H₂O is also in the very low-temperature region, far below that of its anhydrous counterpart.

| Compound | Property | Value | Source |

|---|---|---|---|

| Iron(II) fluoride (Anhydrous) | Molar Magnetic Susceptibility (χm) | +9500 x 10⁻⁶ cm³/mol | fizika.siwikipedia.org |

| Iron(II) fluoride (Anhydrous) | Néel Temperature (Tɴ) | 78.3 K | wikipedia.org |

| Iron(II) chloride tetrahydrate | Néel Temperature (Tɴ) | 1.097 K | researchgate.netarizona.edu |

Far Infrared Spectroscopy for Magnetic Excitations

Far-infrared (FIR) spectroscopy is a powerful tool for directly probing low-energy excitations in solids, including the collective spin waves known as magnons, which are characteristic of magnetically ordered systems. aps.orgcore.ac.uk

In the anhydrous antiferromagnet FeF₂, FIR spectroscopy has been used to observe the antiferromagnetic resonance (AFMR), which corresponds to the uniform precession of the sublattice magnetizations. aps.org Studies at temperatures from 1.5 K to 66 K identified the resonance frequency. aps.org At the lowest temperatures, the zero-field AFMR frequency was found to be 52.7 ± 0.2 cm⁻¹. aps.org The application of an external magnetic field causes this resonance line to split, from which a g-factor of g∥ = 2.25 ± 0.05 was determined. aps.org

This technique has also been applied to related compounds. For instance, in FeCl₂, the zero-field AFMR occurs at 16.3 ± 0.3 cm⁻¹ at 4.2 K. researchgate.net Such studies on magnetic impurity modes, like cobalt in FeCl₂, reveal localized magnetic excitations. researchgate.net While specific FIR studies on the magnetic excitations in FeF₂·4H₂O are not widely reported, the results from anhydrous FeF₂ demonstrate the technique's utility in quantifying the fundamental properties of the spin system, such as the anisotropy energy that maintains the ordered magnetic structure. aps.org

| Property | Condition | Value | Source |

|---|---|---|---|

| Antiferromagnetic Resonance Frequency | T ≈ 0 K, Zero-field | 52.7 ± 0.2 cm⁻¹ | aps.org |

| g-factor (g∥) | From external field splitting | 2.25 ± 0.05 | aps.org |

Photoluminescence Study and Optical Response

Photoluminescence (PL) spectroscopy investigates the light emitted from a material after it has absorbed photons, providing information about its electronic energy levels and relaxation pathways.

Furthermore, theoretical studies on the optical properties of anhydrous FeF₂ have been performed using density functional theory. nih.gov These calculations determined the complex dielectric function and magnetic permeability to understand the optical transitions. The results indicate that absorption in the visible range is due to electronic transitions from the valence band to the 4s bands of the Fe²⁺ cation. nih.gov In the far-infrared region, anhydrous FeF₂ is predicted to be a perfect reflector. nih.gov These findings on analogous and anhydrous forms suggest that FeF₂·4H₂O possesses a rich optical response tied to its electronic structure, which can be explored through techniques like photoluminescence.

Theoretical and Computational Chemistry of Iron Ii Fluoride Tetrahydrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is employed to determine optimized geometries, electronic energies, and bonding characteristics of molecules and materials. For iron(II) fluoride (B91410) tetrahydrate, DFT calculations elucidate the nature of the coordination environment around the Fe(II) center, which consists of four water molecules and two fluoride anions in a distorted octahedral geometry.

Table 1: Typical Parameters for DFT Calculations on Iron(II) Complexes

| Parameter | Common Choices | Purpose |

|---|---|---|

| Functional | B3LYP, BP86, PBE | Approximates the exchange-correlation energy. |

| Basis Set | LANL2DZ, 6-31G*, TZVP | Defines the set of atomic orbitals for the calculation. |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent environment. |

| Calculation Type | Geometry Optimization, Frequency Analysis | Determines stable structures and vibrational modes. |

Molecular Dynamics Simulations for Hydration Sphere Dynamics and Lattice Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For iron(II) fluoride tetrahydrate, MD simulations are particularly useful for understanding the dynamics of the water molecules coordinated to the iron center and the stability of the crystal lattice.

MD studies on the aqueous Fe(II) ion show a well-defined first hydration shell containing six oxygen atoms, consistent with an octahedral coordination, and a second shell with approximately 13-15 water molecules. researchgate.netresearchgate.net The simulations provide key data on the structure of the hydrated ion, including radial distribution functions which describe the probability of finding a water molecule at a certain distance from the iron ion. researchgate.netresearchgate.net These studies also investigate the dynamics of water exchange between the first hydration shell and the bulk solvent, a process that occurs via a dissociative interchange (Id) mechanism. researchgate.net The calculated water exchange rate constant is on the order of 10⁷ s⁻¹. researchgate.net

While extensive MD simulations on the specific crystal lattice of FeF₂·4H₂O are not widely reported, the principles are applicable. Such simulations would model the vibrations of the atoms within the crystal lattice, providing insight into its thermal stability and phase transitions. By calculating phonon dispersion relations, it is possible to assess the stability of the lattice; the presence of imaginary frequencies would indicate a structural instability. arxiv.org

Table 2: Hydration Properties of Aqueous Fe(II) Ion from MD Simulations

| Property | Value | Source |

|---|---|---|

| First Shell Coordination Number | 6 | researchgate.netresearchgate.net |

| First Shell Fe-O Distance | ~2.15 Å | researchgate.net |

| Second Shell Coordination Number | ~13 | researchgate.net |

| Water Exchange Mechanism | Dissociative Interchange (Id) | researchgate.net |

Microscopic Spin Hamiltonian Approaches for Magnetostructural Correlations

The magnetic properties of this compound are governed by the Fe(II) ion (3d⁶, S=2) situated at a site with orthorhombic symmetry within the crystal. researchgate.net The microscopic spin Hamiltonian (MSH) approach is a theoretical framework used to model and predict the magnetic parameters of such systems. researchgate.net This semi-empirical method expresses the measurable spin Hamiltonian parameters, such as the zero-field splitting (ZFS) and Zeeman (g-factor) parameters, in terms of fundamental microscopic parameters. researchgate.net

These microscopic parameters include:

Spin-orbit coupling (λ): The interaction between the electron's spin and its orbital motion.

Spin-spin coupling (ρ): The direct magnetic dipole-dipole interaction between electron spins.

Crystal-field energy levels (Δi): The energies of the d-orbitals as split by the ligand field.

For FeF₂·4H₂O, the MSH theory has been applied using a fourth-order perturbation approach to model the ZFS and Zeeman parameters. researchgate.net This allows for a detailed understanding of how structural features, which dictate the crystal field, correlate with the observed magnetic anisotropy. The modeling provides a bridge between the electronic structure and the macroscopic magnetic behavior of the compound. researchgate.net

Table 3: Microscopic Spin Hamiltonian (MSH) Parameters

| Parameter | Symbol | Description |

|---|---|---|

| Zero-Field Splitting | D, E | Describe the splitting of spin states in the absence of a magnetic field. |

| Zeeman Parameters | gx, gy, gz | Characterize the interaction of the electron spin with an external magnetic field. |

| Spin-Orbit Coupling | λ | Relates to the interaction between electron spin and orbital angular momentum. |

| Spin-Spin Coupling | ρ | Represents the direct interaction between the spins of different electrons. |

Computational Predictions of Reactivity Pathways and Intermediate Species

Computational chemistry provides powerful tools for predicting the reactivity of chemical compounds, mapping out potential reaction pathways, and identifying transient intermediate species. For this compound, such studies could focus on reactions like oxidation, ligand exchange, or thermal decomposition.

Studies on the oxidation of aqueous Fe(II) by oxidants like chlorate (B79027) demonstrate the utility of these methods. mdpi.com Kinetic models, often parameterized with data from DFT calculations, can predict reaction rates under various conditions. mdpi.com These models show that the oxidation of Fe(II) to Fe(III) can proceed through a series of steps involving reactive, short-lived intermediate species. mdpi.com In the case of FeF₂·4H₂O, the coordinated water molecules and fluoride ions would play a crucial role in the reaction mechanism. The water ligands, for instance, can stabilize reaction intermediates through hydrogen bonding. DFT calculations can be used to determine the structures and energies of reactants, transition states, and products for proposed reaction pathways, thereby elucidating the most favorable mechanism. This approach allows for the prediction of how FeF₂·4H₂O might behave in various chemical environments, such as its role as a catalyst or its degradation pathways.

Reactivity, Transformation Pathways, and Chemical Stability Studies

Thermal Decomposition Mechanisms and Dehydration Kinetics

The thermal stability of iron(II) fluoride (B91410) tetrahydrate (FeF₂·4H₂O) is a critical parameter influencing its application and storage. Studies involving various thermoanalytical techniques have elucidated the mechanisms of its decomposition, which primarily involves a multi-step dehydration process followed by the transformation of the resulting anhydrous salt at higher temperatures.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for investigating the thermal decomposition of hydrated salts like FeF₂·4H₂O. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

For iron(II) fluoride tetrahydrate, the decomposition process begins with the loss of its four molecules of water of hydration. This dehydration occurs in distinct steps, a common characteristic for many hydrated transition metal halides. dtic.milresearchgate.net The tetrahydrate form is reported to begin decomposing at 100°C. studfile.netchemicalbook.com

Studies on analogous compounds, such as cobalt(II) fluoride tetrahydrate (CoF₂·4H₂O), provide insight into the likely kinetic pathway. The dehydration of CoF₂·4H₂O proceeds in two main, irreversible steps: an initial loss of 3.5 water molecules to form an amorphous hemihydrate intermediate, followed by the loss of the final 0.5 water molecules to yield the anhydrous crystalline phase. wsu.edu A similar stepwise dehydration is expected for FeF₂·4H₂O, where sequential endothermic peaks in a DSC curve would correspond to the energy absorbed for each water molecule's removal. The total mass loss observed in a TGA scan should correspond to the complete removal of the four water molecules, which constitutes approximately 43.4% of the initial mass of FeF₂·4H₂O.

Table 1: Expected Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Mass Loss Event | Corresponding Reaction | Technique |

| ~80 - 180 | Stepwise loss of water molecules | FeF₂·4H₂O(s) → FeF₂(s) + 4H₂O(g) | TGA, DSC |

| > 900 | Decomposition of anhydrous salt | FeF₂(s) → Fe(s) + F₂(g) | TGA |

Note: Specific temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere.

High-Temperature X-ray Diffraction (HT-XRD) is employed to identify the crystalline phases present in a material as it is heated. This technique provides direct evidence of structural transformations during thermal decomposition.

Upon heating, the initial crystalline structure of FeF₂·4H₂O undergoes significant changes. As the water of hydration is removed, the original crystal lattice collapses. Research on the analogous CoF₂·4H₂O has shown that the dehydration process can lead to the formation of an amorphous intermediate phase before the final crystalline anhydrous product is formed. wsu.edu It is plausible that FeF₂·4H₂O follows a similar pathway, transforming from its initial crystalline hydrated state to an amorphous, partially dehydrated intermediate.

Further heating leads to the crystallization of the anhydrous iron(II) fluoride (FeF₂). Anhydrous FeF₂ adopts the rutile-type tetragonal crystal structure (space group P4₂/mnm). wikipedia.orgresearchgate.net HT-XRD would track the disappearance of the diffraction peaks corresponding to FeF₂·4H₂O and the eventual appearance and sharpening of peaks characteristic of the tetragonal FeF₂ phase at elevated temperatures.

Table 2: Crystalline Phases during Thermal Treatment of FeF₂·4H₂O

| Compound | Crystal System | Space Group | State |

| FeF₂·4H₂O | Hexagonal / Rhombohedral | - | Initial Hydrate |

| Intermediate | Amorphous | - | Partially Dehydrated |

| FeF₂ | Tetragonal (Rutile-type) | P4₂/mnm | Anhydrous Product |

Evolved Gas Analysis (EGA), often coupled with mass spectrometry (EGA-MS) or Fourier-transform infrared spectroscopy (EGA-FTIR), identifies the gaseous species released during thermal decomposition. ias.ac.inmdpi.com

For FeF₂·4H₂O, the primary gaseous product evolved during the initial heating stages is water (H₂O) vapor, resulting from the dehydration process. dtic.mil The detection of water vapor would correlate directly with the mass loss steps observed in TGA.

At higher temperatures, or under specific atmospheric conditions, secondary reactions can occur. For instance, in the thermal decomposition of other hydrated metal fluorides like FeF₃·3H₂O, the evolution of hydrogen fluoride (HF) has been observed. osti.gov This is often attributed to hydrolysis, where residual water molecules react with the metal fluoride at high temperatures. Therefore, it is possible that trace amounts of HF gas could be evolved alongside water vapor during the final stages of dehydration or the initial decomposition of the anhydrous salt.

Table 3: Gaseous Products Evolved from Thermal Treatment of FeF₂·4H₂O

| Gaseous Product | Chemical Formula | Origin | Temperature Range |

| Water Vapor | H₂O | Dehydration | Low Temperature (~100-200°C) |

| Hydrogen Fluoride | HF | Hydrolysis (potential) | High Temperature |

Oxidative Transformations in Aqueous and Atmospheric Environments

This compound is susceptible to oxidation, particularly in the presence of moisture and oxygen. The Fe(II) center is readily oxidized to the more stable Fe(III) state, leading to the formation of various iron(III) compounds.

In moist air, FeF₂·4H₂O undergoes oxidation to form iron(III) fluoride hydrates. wikipedia.orgchemicalforums.com This transformation is visually apparent, as the pale green or white crystals of the Fe(II) compound convert to the light pink or yellow-brown hues characteristic of hydrated Fe(III) compounds. The specific product can be a hydrated form of iron(III) fluoride, such as FeF₃·3H₂O. wikipedia.org

In aqueous solutions, the oxidation pathway is more complex and highly dependent on environmental conditions like pH. The dissolved Fe²⁺ ions are oxidized to Fe³⁺ ions. These Fe³⁺ ions can then undergo hydrolysis to form a variety of iron(III) oxyhydroxides. rsc.org Depending on the pH, temperature, and presence of other ions, different mineral phases can precipitate. Common products include:

Goethite (α-FeOOH)

Lepidocrocite (γ-FeOOH)

Ferrihydrite (e.g., Fe₅HO₈·4H₂O), often an initial, poorly crystalline precursor to more stable forms. rsc.orgosti.gov

The rate of oxidation of iron(II) to iron(III) is strongly influenced by several environmental factors, most notably pH and the concentration of dissolved oxygen.

The effect of pH on the oxidation kinetics of aqueous Fe(II) is well-documented. nih.govsemanticscholar.org The oxidation rate is slow in acidic conditions (pH < 4). As the pH increases into the range of 5 to 8, the rate of oxidation increases dramatically, by several orders of magnitude. nih.govresearchgate.net This is because the dominant iron species shifts from Fe²⁺(aq) to more readily oxidized hydrolyzed species like Fe(OH)⁺ and Fe(OH)₂. nih.govnih.gov Above a pH of approximately 8, the rate becomes less dependent on pH as Fe(OH)₂ becomes the predominant species. nih.gov

Other parameters that influence the oxidation rate include:

Temperature : Higher temperatures generally increase the reaction rate. nih.gov

Dissolved Oxygen : The concentration of O₂, the primary oxidant, directly affects the rate.

Presence of Surfaces : The oxidation can be accelerated by the presence of existing iron oxide surfaces, which can catalyze the reaction (heterogeneous oxidation). researchgate.netgfredlee.com

Table 4: Influence of pH on the Spontaneous Oxidation Rate of Aqueous Fe(II)

| pH Range | Dominant Fe(II) Species | Relative Oxidation Rate | Controlling Factor |

| < 4 | Fe²⁺ | Slow, pH-independent | Concentration of Fe²⁺ |

| 5 - 8 | Fe(OH)⁺, Fe(OH)₂ | Rapidly increasing with pH | Concentration of Fe(OH)₂ |

| > 8 | Fe(OH)₂ | Fast, pH-independent | Concentration of Fe(OH)₂ |

Source: Adapted from Morgan and Lahav (2007). nih.gov

Ligand Exchange and Complexation Reactions in Solution

In solution, the coordinated water and fluoride ligands of iron(II) fluoride can be substituted by other ligands, leading to the formation of new complex ions. The reactivity depends significantly on the solvent and the nature of the incoming ligand.

In acetonitrile (B52724), for instance, iron(II) fluoride reacts with phosphorus pentafluoride (PF₅) to form the solvated hexakis(acetonitrile)iron(II) cation, [Fe(NCMe)₆]²⁺. rsc.org This solvated complex can then undergo further ligand exchange reactions. When trimethyl phosphite, P(OMe)₃, is introduced to the solution, it systematically replaces the coordinated acetonitrile molecules. rsc.org Spectroscopic studies using ³¹P{¹H} NMR have identified intermediate complexes as the substitution proceeds, culminating in the formation of [Fe(NCMe){P(OMe)₃}₅]²⁺ as the final product at room temperature. rsc.org

Furthermore, molecular iron(II) fluoride complexes, often stabilized by bulky β-diketiminate ligands, demonstrate reactivity with various donor molecules (L'). nih.govresearchgate.net These reactions yield new trigonal-pyramidal complexes of the type L(R)FeF(L'), showcasing the exchange of ligands in the iron coordination sphere. nih.govresearchgate.net The fluoride ligand in these complexes is also susceptible to reaction; it can be activated by Lewis acids like Et₂O·BF₃ or react with silyl (B83357) compounds due to its silaphilic nature. nih.govresearchgate.net For example, reaction with compounds such as Me₃SiSSiMe₃ or Et₃SiH leads to the displacement of the fluoride ligand and the formation of new thiolate or hydride complexes, respectively. nih.govresearchgate.net

Table 1: Examples of Ligand Exchange and Complexation Products from Iron(II) Fluoride Derivatives

| Initial Iron(II) Compound | Reactant(s) | Solvent | Major Product(s) | Reference |

|---|---|---|---|---|

| Iron(II) fluoride | PF₅, then P(OMe)₃ | Acetonitrile | [Fe(NCMe){P(OMe)₃}₅]²⁺ | rsc.org |

| L(tBu)FeF (molecular complex) | Et₂O·BF₃ | Not specified | L(tBu)Fe(OEt₂)(η¹-BF₄) | nih.govresearchgate.net |

| L(tBu)FeF (molecular complex) | Me₃SiSSiMe₃ | Not specified | L(tBu)FeSSiMe₃ | nih.govresearchgate.net |

| [L(Me)Fe(μ-F)]₂ (molecular complex) | Et₃SiH | Not specified | [L(Me)Fe(μ-H)]₂ | nih.govresearchgate.net |

Hydrolysis Behavior and Solubility Equilibria under Varying Conditions

Iron(II) fluoride is characterized as being slightly or sparingly soluble in water. studfile.netwikipedia.orgchemicalbook.com This limited solubility is quantified by its solubility product constant (Ksp), which is 2.36 × 10⁻⁶ at 25 °C. wikipedia.org The dissolution process in water is not merely a physical separation of ions but is also accompanied by hydrolysis. chemicalbook.com

When FeF₂ dissolves, it dissociates into ferrous ions (Fe²⁺) and fluoride ions (F⁻):

FeF₂(s) ⇌ Fe²⁺(aq) + 2F⁻(aq)

The resulting aqueous iron(II) ion is typically coordinated by six water molecules, forming the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. This complex behaves as a weak acid, undergoing hydrolysis by donating a proton to a surrounding water molecule, thereby establishing an equilibrium that can lower the pH of the solution.

[Fe(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Fe(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq)

F⁻(aq) + H₂O(l) ⇌ HF(aq) + OH⁻(aq)

Due to these equilibria, the solubility of iron(II) fluoride is dependent on the pH of the solution. In acidic conditions, the hydroxide (B78521) ions from the second equilibrium are neutralized, and the fluoride ions are protonated to form HF. According to Le Châtelier's principle, this consumption of fluoride ions shifts the initial dissolution equilibrium to the right, increasing the solubility of FeF₂. Consequently, iron(II) fluoride dissolves in dilute hydrofluoric acid. studfile.netchemicalbook.com Conversely, in basic solutions, the solubility is expected to decrease due to the common ion effect from OH⁻ and the potential precipitation of iron(II) hydroxide.

Table 2: Solubility Properties of Iron(II) Fluoride

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Solubility in Water | Slightly / Sparingly Soluble | Standard | studfile.netwikipedia.orgchemicalbook.com |

| Solubility Product (Ksp) | 2.36 × 10⁻⁶ | 25 °C | wikipedia.org |

| Solubility in Organic Solvents (Ethanol, Ether) | Insoluble | Standard | studfile.netchemicalbook.com |

| Behavior in Dilute HF | Dissolves | Standard | studfile.netchemicalbook.com |

Reactions with Gaseous Reagents and Formation of Novel Derivatives (e.g., ammoniates)

This compound is reactive towards certain gaseous reagents, most notably ammonia (B1221849) (NH₃). chemicalbook.com When the tetrahydrate is exposed to gaseous ammonia, it undergoes reactions that lead to the formation of novel ammoniate complexes. chemicalbook.com In these derivatives, ammonia molecules displace the water of hydration and coordinate directly to the iron(II) center. The specific composition of the resulting ammoniate depends on the reaction conditions, such as temperature. chemicalbook.com

Research has identified several stable ammoniates of iron(II) fluoride formed from these gas-solid reactions. These include compounds with varying stoichiometries of ammonia and water. chemicalbook.com

Table 3: Ammoniates Formed from the Reaction of this compound with Gaseous Ammonia

| Compound Formula | Description | Reference |

|---|---|---|

| FeF₂·5NH₃·H₂O | Ammoniate derivative | chemicalbook.com |

| FeF₂·NH₃·H₂O | Ammoniate derivative | chemicalbook.com |

| FeF₂·0.5NH₃·H₂O | Ammoniate derivative | chemicalbook.com |

C-F Bond Activation and Hydrodefluorination Pathways

While iron(II) fluoride itself is a simple inorganic salt, molecular iron(II) fluoride complexes serve as catalysts for the activation of carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry. nih.govresearchgate.net This catalytic activity is particularly relevant in hydrodefluorination (HDF) reactions, where a C-F bond is cleaved and replaced by a C-H bond. nih.govresearchgate.net

The HDF of perfluorinated aromatic compounds, such as hexafluorobenzene (B1203771) and octafluorotoluene, has been successfully catalyzed by low-coordinate iron(II) fluoride complexes. nih.govresearchgate.net These reactions typically employ a silane (B1218182) (R₃SiH) as the hydride source, which thermodynamically drives the reaction through the formation of a strong Si-F bond. nih.govresearchgate.net The process yields singly hydrodefluorinated products, for example, converting hexafluorobenzene to pentafluorobenzene. nih.govresearchgate.net

Key findings from these studies include:

Mechanism: The reaction pathway is thought to proceed through a hydride insertion and β-fluoride elimination mechanism for fluorinated olefins. nih.govresearchgate.net For perfluoroarenes, mechanistic studies argue against oxidative addition or outer-sphere electron transfer pathways. nih.govresearchgate.net

Rate-Limiting Step: Kinetic analysis suggests that the generation of an iron-hydride intermediate is the rate-limiting step in the HDF of octafluorotoluene. nih.govresearchgate.net

Selectivity and Dependence: The activation of the C-F bond is selective, occurring at the position para to the most electron-withdrawing group on the aromatic ring. nih.govresearchgate.net The reaction's efficiency is also influenced by the degree of fluorination of the substrate and the polarity of the solvent. nih.govresearchgate.net

These iron-based systems represent a significant advancement, providing a rare example of a homogeneous catalyst for C-F bond activation that utilizes an inexpensive and earth-abundant 3d transition metal. nih.govresearchgate.net

Table 4: Catalytic Hydrodefluorination (HDF) using Molecular Iron(II) Fluoride Complexes

| Substrate | Hydride Source | Primary Product | Turnovers | Reference |

|---|---|---|---|---|

| Hexafluorobenzene | Silane (R₃SiH) | Pentafluorobenzene | Up to 5 | nih.govresearchgate.net |

| Pentafluoropyridine | Silane (R₃SiH) | 2,3,5,6-Tetrafluoropyridine | Up to 5 | nih.govresearchgate.net |

| Octafluorotoluene | Silane (R₃SiH) | α,α,α,2,3,5,6-Heptafluorotoluene | Up to 5 | nih.govresearchgate.net |

| Hexafluoropropene | Silane (R₃SiH) | Hydrodefluorinated product | Up to 10 | nih.govresearchgate.net |

Advanced Materials Applications Research Derived from Iron Ii Fluoride Tetrahydrate

Development of Cathode Materials for Next-Generation Batteries

Iron(II) fluoride (B91410) and its hydrated forms are promising cathode materials for next-generation batteries due to their high theoretical energy densities. Unlike traditional intercalation materials, they operate on a conversion reaction mechanism, which involves a complete phase transformation during electrochemical cycling.

Lithium-Ion Battery Electrodes: Conversion Mechanisms and Electrochemical Performance

FeF₂ + 2Li⁺ + 2e⁻ ↔ Fe + 2LiF

This reaction suggests a high theoretical specific capacity. However, the practical application of iron fluoride cathodes has been hindered by challenges such as poor electronic conductivity, large volume changes during cycling, and voltage hysteresis. Research has shown that using nanosized iron fluoride particles can help to mitigate some of these issues.

The electrochemical performance of iron fluoride-based cathodes is an active area of research, with various forms of iron fluoride being investigated to enhance their properties. While specific data for iron(II) fluoride tetrahydrate is limited in publicly available literature, the general electrochemical behavior is expected to be influenced by the presence of water molecules, which can affect the material's structural stability and ionic conductivity.

Below is a table summarizing the electrochemical performance of various iron fluoride-based cathode materials to provide a comparative context.

| Material | Initial Discharge Capacity (mAh g⁻¹) | Cycling Conditions | Capacity Retention | Reference |

|---|---|---|---|---|

| rGO-FeF₂@C | 430 | 0.08 A g⁻¹ | 400 mAh g⁻¹ after 50 cycles | rsc.org |

| FeF₂ thin film | Less than theoretical | Various C-rates | Limited by electron transport | researchgate.net |

| FeF₃/rGO hybrid | 553.9 | 0.5C | 378 mAh g⁻¹ after 100 cycles | mdpi.com |

| FeF₂.₅·0.5H₂O–MWCNTs | 324.7 | 40 mA g⁻¹ | 175.2 mAh g⁻¹ after 50 cycles | rsc.org |

| LiF@C-coated FeF₃·0.33H₂O | 330.2 | 200 mA g⁻¹ | 231 mAh g⁻¹ after 50 cycles (with LiFSI electrolyte) | nih.gov |

Fluoride-Ion Battery Electrode Materials

Iron(II) fluoride has also been investigated as a potential cathode material for fluoride-ion batteries (FIBs) wikipedia.org. FIBs are a promising next-generation energy storage technology due to their high theoretical energy densities kyoto-u.ac.jp. In a fluoride-ion battery, fluoride ions are transferred between the electrodes during charging and discharging. The high electronegativity of fluorine can lead to high cell voltages kyoto-u.ac.jp. Research in this area is still in its early stages, and significant challenges remain in developing suitable electrolytes and electrode materials with good cycling stability.

Phase Evolution and Morphological Transformations during Electrochemical Cycling

The conversion reaction in iron(II) fluoride cathodes leads to significant phase and morphological changes during electrochemical cycling. During the discharge process (lithiation), the crystalline structure of FeF₂ is transformed into nanoparticles of metallic iron (Fe) embedded in a lithium fluoride (LiF) matrix. This process involves the breaking and forming of chemical bonds, which is different from the insertion/deinsertion mechanism of traditional cathode materials.

The reverse process, charging (delithiation), involves the conversion of Fe and LiF back to FeF₂. However, this reconversion can be challenging, often leading to capacity fading and poor cycling stability. The significant volume changes associated with the phase transformations can also lead to mechanical degradation of the electrode. Research has shown that the reversibility of the conversion reaction is influenced by factors such as particle size, morphology, and the presence of conductive additives.

Catalysis and Organic Transformations

Iron(II) fluoride and its derivatives are also being explored for their catalytic properties in organic synthesis, particularly in fluorination and C-F bond activation reactions.

This compound as a Catalyst Precursor in Organic Fluorination

Iron(II) fluoride is known to be used as a catalyst in organic fluorination reactions chemicalbook.com. Fluorinated organic compounds have wide applications in pharmaceuticals, agrochemicals, and materials science. While the direct use of this compound as a catalyst precursor is not extensively detailed in the available literature, it is plausible that it could serve as a source of iron(II) for the in-situ formation of active catalytic species. The presence of fluoride ions could also play a role in the catalytic cycle. Further research is needed to fully explore the potential of this compound in this area.

C-F Bond Activation and Hydrodefluorination Catalysis

The activation of carbon-fluorine (C-F) bonds is a significant challenge in organic chemistry due to the high strength of the C-F bond. Transition metal complexes, including those of iron, have been investigated for their ability to catalyze the cleavage of C-F bonds. Hydrodefluorination (HDF), the replacement of a fluorine atom with a hydrogen atom, is a key transformation in this area.

Research has demonstrated that iron(II) fluoride complexes can catalyze the hydrodefluorination of perfluorinated aromatic compounds nih.gov. These reactions are important for the synthesis of partially fluorinated molecules, which are valuable building blocks in various chemical industries. The catalytic cycle often involves the activation of a silane (B1218182) reagent by the iron complex to generate a reactive hydride species that facilitates the C-F bond cleavage. While these studies have focused on specific iron(II) fluoride complexes, they highlight the potential of iron-based catalysts in this field. The role of this compound as a precursor for such catalysts remains an area for future investigation.

Precursors for Magnetic Materials and Nanoparticle Synthesis

This compound serves as a valuable precursor in the synthesis of advanced magnetic materials, particularly iron-based nanoparticles. The solvothermal method is a prominent technique for producing magnetic iron oxide nanoparticles, where an iron source is reacted in a solvent under elevated temperature and pressure. While many studies utilize iron chlorides or nitrates, the principles of these syntheses can be extended to iron fluoride precursors. nih.govrsc.orgresearchgate.netmdpi.com

In a typical solvothermal synthesis, an iron precursor is dissolved in a solvent, often a polyol like ethylene (B1197577) glycol, which can also act as a reducing agent. The addition of precipitating and nucleating agents, such as sodium acetate, facilitates the formation of nanoparticle seeds. researchgate.net The reaction mixture is then heated in a sealed autoclave, leading to the crystallization of magnetic nanoparticles. The size, shape, and magnetic properties of the resulting nanoparticles can be tuned by controlling reaction parameters such as temperature, reaction time, and the concentration of precursors and surfactants. rsc.orgmdpi.com

Research has demonstrated the synthesis of iron oxide (Fe₃O₄) nanoparticles through solvothermal methods using various iron salts. rsc.orgresearchgate.netmdpi.com While specific studies detailing the use of this compound are not abundant in the readily available literature, the synthesis of FeF₂ nanoparticles has been reported. mdpi.comosti.govresearchgate.netsemanticscholar.org These nanoparticles are of significant interest for applications in lithium-ion batteries due to their high theoretical energy density. mdpi.comresearchgate.net For instance, FeF₂ nanoparticles have been synthesized via a sugar-assisted solvothermal method where Iron(III) fluoride hydrate is reduced. mdpi.com Another approach involves the microwave-assisted thermal decomposition of iron precursors in the presence of an ionic liquid that acts as the fluoride source to produce FeF₂ nanoparticles. semanticscholar.org

The magnetic properties of the synthesized nanoparticles are a key focus of research. For instance, superparamagnetic iron oxide nanoparticles, which exhibit magnetic behavior only in the presence of an external magnetic field, are highly desirable for biomedical applications. mdpi.com The synthesis method and the resulting particle size play a crucial role in determining these magnetic characteristics.

Table 1: Comparison of Solvothermal Synthesis Parameters for Iron-Based Nanoparticles

| Precursor(s) | Solvent(s) | Nucleating/Capping Agent(s) | Temperature (°C) | Resulting Material | Reference |

| FeCl₃·6H₂O | Ethylene Glycol | NH₄Ac, (NH₄)₂CO₃, NH₄HCO₃, or aq. NH₃ | Tunable | Fe₃O₄ Nanoparticles | rsc.org |

| Fe(NO₃)₃·9H₂O | Ethylene Glycol | KOH | 160-200 | Fe₃O₄ Nanoparticles | |

| FeCl₃·6H₂O | Ethylene Glycol/Diethylene Glycol | NaAc, PVP, Sodium Citrate | 210 | Fe₃O₄ Nanoparticles | mdpi.com |

| FeF₃∙3H₂O | Not specified | Sugar | >160 | FeF₂ Nanoparticles | mdpi.com |

Optical and Optoelectronic Materials Development

The application of this compound in the development of optical and optoelectronic materials is an area with potential, though direct and extensive research is not widely documented. The optical properties of the anhydrous form, Iron(II) fluoride (FeF₂), have been a subject of theoretical investigation. optica.org These studies are crucial for understanding the material's interaction with light and its potential for optical applications.

Theoretical calculations of the optical properties of FeF₂ cover a broad energy range, from the far-infrared to the ultraviolet regions. optica.org These studies determine key parameters such as the refractive index, extinction coefficient, absorption, and reflectivity. Such data are fundamental for designing optical components like coatings and filters. For instance, the reflective index and absorption characteristics in the visible and UV regions indicate how the material would perform in transparent conductive films or as part of a multilayer optical stack. optica.org

Metal fluorides, in general, are utilized in the fabrication of thin films for optical applications due to their transparency over a wide spectral range. umicore.comdentonvacuum.com Techniques such as vacuum deposition and atomic layer deposition are employed to create these thin films with precise control over thickness and uniformity, which are critical for optical performance. svc.orgcore.ac.ukresearchgate.netresearchgate.netresearchgate.net Fluoride-containing thin films can serve as antireflection coatings, protective layers, or as components in more complex optical systems. umicore.comresearchgate.net

While specific research on the deposition of thin films directly from this compound is limited in the available literature, the known optical properties of FeF₂ suggest its potential as a material for such applications. Further experimental research would be needed to fully explore the deposition of FeF₂ thin films from its tetrahydrate precursor and to characterize their optical and optoelectronic properties for practical device applications.

Table 2: Theoretical Optical Properties of FeF₂

| Property | Spectral Region | Key Findings | Reference |

| Reflectivity | Far-infrared | High reflectivity above the resonance frequency. | optica.org |

| Absorption | Visible and UV | Behaves similarly to a non-magnetic dielectric material. | optica.org |

| Refractive Index | Visible and UV | Calculated values are essential for optical design. | optica.org |

Surface Modification and Corrosion Resistance Enhancement via Fluoride Film Formation

The formation of fluoride-containing conversion coatings is a well-established method for enhancing the corrosion resistance of various metals. While research directly employing this compound for this purpose on common substrates like steel is not extensively detailed in publicly available literature, the underlying principles of fluoride conversion coatings provide a strong basis for its potential application.

Conversion coatings work by creating a thin, adherent, and chemically inert layer on the metal surface, which acts as a barrier to corrosive agents. Zirconium-based conversion coatings, for example, often utilize hexafluorozirconic acid and can incorporate other metal ions to improve properties like corrosion resistance and paint adhesion. researchgate.netstonybrook.edu The formation of these coatings involves the dissolution of the metal substrate at the interface and the subsequent precipitation of a complex oxide/fluoride layer. researchgate.net Research has shown that during the formation of a zirconium-based conversion coating on steel, iron can dissolve and subsequently form species such as iron oxides and FeF₃ within the coating layer. stonybrook.edu

The interaction of iron fluoride with molten fluoride salts, relevant to the corrosion of structural materials in molten salt nuclear reactors, has also been studied. psecommunity.org In these high-temperature environments, the formation of a stable iron fluoride layer could potentially passivate the surface and reduce further corrosion.

The direct application of a solution containing this compound could lead to the formation of a protective iron fluoride or iron oxyfluoride layer on a metal surface, particularly on ferrous alloys. The mechanism would likely involve a reaction between the dissolved iron(II) ions and fluoride ions with the substrate, potentially aided by controlled pH and temperature conditions. This in-situ formed film could provide a barrier against the ingress of corrosive species like chloride ions, thereby enhancing the durability of the underlying metal. Further research is necessary to explore the feasibility and effectiveness of using this compound for creating corrosion-resistant conversion coatings on various metal substrates.

Applications in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, this compound has potential applications, particularly in the enrichment of modified proteins for mass spectrometry analysis. A key technique in this area is Immobilized Metal Affinity Chromatography (IMAC). nih.govcellsignal.comresearchgate.netresearchgate.netcreative-proteomics.comnih.govnih.govdntb.gov.ua

IMAC is a powerful method for selectively isolating proteins or peptides that have been post-translationally modified, with a significant focus on phosphorylation. nih.govcellsignal.comresearchgate.net Phosphorylation is a crucial cellular regulation mechanism, and its dysregulation is implicated in many diseases. jst.go.jp The principle of IMAC involves the use of metal ions, most commonly Fe³⁺, Ga³⁺, or Ti⁴⁺, which are chelated to a solid support. nih.govcreative-proteomics.com These positively charged metal ions have a strong affinity for the negatively charged phosphate groups on phosphopeptides, allowing for their selective capture from a complex mixture of unmodified peptides. cellsignal.com

While many protocols specify the use of Fe³⁺ ions, typically from ferric chloride, for Fe-IMAC, the underlying principle relies on the affinity of the iron ion for the phosphate group. nih.govcellsignal.comresearchgate.netjst.go.jpspringernature.com It is plausible that an iron(II) source, such as this compound, could be oxidized in situ or used directly under certain conditions to prepare the IMAC resin. The choice of the iron salt can influence the specificity and efficiency of the phosphopeptide enrichment.

The enriched phosphopeptides are then eluted and analyzed by mass spectrometry to identify the specific sites of phosphorylation and to quantify changes in phosphorylation levels between different biological samples. jst.go.jpspringernature.com This information is invaluable for understanding cellular signaling pathways and for the discovery of disease biomarkers and drug targets. The application of Fe-IMAC has been shown to be a reproducible and selective method for comprehensive phosphoproteome analysis. researchgate.net

Table 3: Key Aspects of Immobilized Metal Affinity Chromatography (IMAC) in Proteomics

| Feature | Description | Relevance to Iron(II) Fluoride |

| Principle | Selective enrichment of phosphopeptides based on the affinity between positively charged metal ions and negatively charged phosphate groups. cellsignal.com | Iron ions are a key component of Fe-IMAC, suggesting a potential role for iron salts like Iron(II) fluoride. |

| Metal Ions Used | Commonly Fe³⁺, Ga³⁺, Ti⁴⁺. nih.govcreative-proteomics.com | Fe-IMAC is a widely used variant. |

| Application | Analysis of protein phosphorylation, a key post-translational modification in cellular signaling. jst.go.jp | Enables the study of signaling pathways in health and disease. |

| Downstream Analysis | Enriched phosphopeptides are analyzed by mass spectrometry. jst.go.jpspringernature.com | Leads to identification and quantification of phosphorylation sites. |

Environmental Chemistry and Geochemical Interactions of Iron Ii Fluoride Tetrahydrate

Biogeochemical Cycling of Iron and Fluorine in Aquatic Systems